molecular formula C21H21N3O2S2 B3310576 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide CAS No. 946211-04-7

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide

Cat. No. B3310576
CAS RN: 946211-04-7
M. Wt: 411.5 g/mol
InChI Key: SORORAAYGKSKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide, also known as APET, is a synthetic compound that has been the focus of scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide is not fully understood, but studies suggest that it works by inhibiting enzymes involved in various cellular processes, such as DNA replication and protein synthesis. Additionally, N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide has been shown to activate certain signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide has been shown to reduce inflammation and oxidative stress, which are associated with various diseases. N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide in lab experiments is that it is a synthetic compound, which means that its properties can be easily controlled and modified. Additionally, N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide has been shown to have low toxicity, which makes it a safe compound to use in experiments. However, one limitation of using N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.

Future Directions

There are several future directions for research on N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide. One area of research is to further investigate its mechanism of action and identify its molecular targets. Additionally, more studies are needed to determine the optimal dosage and administration of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide for different diseases. Furthermore, research is needed to determine the long-term effects of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide on human health and its potential for drug development.
Conclusion:
In conclusion, N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide is a synthetic compound that has shown potential for use in the treatment of various diseases. Its anti-cancer and neuroprotective properties make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and its potential for drug development.

properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S2/c22-17(25)14-27-21-24-19(16-11-5-2-6-12-16)20(28-21)23-18(26)13-7-10-15-8-3-1-4-9-15/h1-6,8-9,11-12H,7,10,13-14H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORORAAYGKSKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide
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N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-4-phenylbutanamide

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